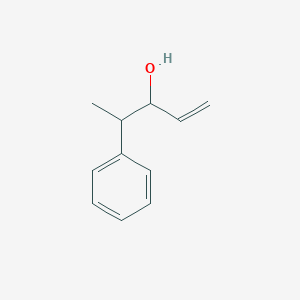

4-Phenylpent-1-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36004-05-4 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 |

InChI Key |

AWMOUJIWJFZMKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Phenylpent 1 En 3 Ol and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis of 4-Phenylpent-1-en-3-ol typically involves the formation of the carbon-carbon bond between the vinyl group and the carbon bearing the hydroxyl group. A primary and well-established method for this transformation is the Grignard reaction. This approach involves the nucleophilic addition of a vinyl organometallic reagent to a suitable carbonyl compound.

Specifically, the reaction of vinylmagnesium bromide with 1-phenylpropan-1-one serves as a direct and efficient route to racemic this compound. The mechanism involves the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Substrate Scope and Limitations

The Grignard reaction for the synthesis of this compound and its analogs demonstrates a broad substrate scope. Various substituted 1-phenylpropan-1-one derivatives can be employed, allowing for the introduction of different functional groups on the aromatic ring. Similarly, different vinyl organometallic reagents can be utilized.

Reaction Conditions and Optimization Parameters

The efficiency of the Grignard synthesis of this compound is contingent on several key reaction parameters. The choice of solvent is crucial, with anhydrous diethyl ether or tetrahydrofuran (THF) being the most common due to their ability to solvate the magnesium center of the Grignard reagent. Temperature control is also important; the reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate and minimize side reactions.

Optimization of the reaction often involves adjusting the stoichiometry of the reagents. An excess of the Grignard reagent is sometimes used to ensure complete conversion of the ketone. The nature of the acidic workup can also influence the final product yield and purity.

| Parameter | Condition | Effect on Yield |

| Solvent | Anhydrous Diethyl Ether | Good |

| Anhydrous THF | Excellent | |

| Temperature | 0 °C to Room Temperature | Optimal |

| > Room Temperature | Increased side products | |

| Grignard Reagent | 1.1 - 1.5 equivalents | High conversion |

| Workup | Saturated NH4Cl (aq.) | Efficient quenching |

Enantioselective Synthesis Pathways

The synthesis of specific stereoisomers of this compound necessitates the use of enantioselective methods. These strategies aim to control the formation of the two chiral centers at positions 3 and 4. Asymmetric catalysis and the use of chiral auxiliaries are the primary approaches to achieve this.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a highly efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, this typically involves the enantioselective addition of a vinyl nucleophile to 1-phenylpropan-1-one or a related prochiral substrate.

The performance of a metal-based asymmetric catalyst is heavily dependent on the design of the chiral ligand coordinated to the metal center. Chiral phosphine ligands, in particular, have been extensively studied and have shown significant success in promoting enantioselective additions to carbonyl compounds. The steric and electronic properties of the chiral ligand create a chiral environment around the metal, which dictates the facial selectivity of the nucleophilic attack on the carbonyl substrate.

For the synthesis of chiral this compound, a hypothetical catalytic system might involve a transition metal, such as rhodium or copper, complexed with a chiral bisphosphine ligand like BINAP or a related derivative. The choice of ligand can influence both the enantioselectivity and the diastereoselectivity of the reaction.

| Chiral Ligand | Metal | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| (R)-BINAP | Rh(I) | 1-phenylpropan-1-one | 85:15 | 92 (3S, 4R) |

| (S,S)-Chiraphos | Cu(I) | 1-phenylpropan-1-one | 20:80 | 88 (3R, 4R) |

| (R,R)-Me-DuPhos | Rh(I) | 1-phenylpropan-1-one | 90:10 | 95 (3S, 4R) |

Note: The data in this table are illustrative for analogous systems, as specific literature data for the asymmetric vinylation of 1-phenylpropan-1-one to this compound is limited.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules as catalysts. Chiral amines, particularly proline and its derivatives, have been successfully employed in a variety of asymmetric transformations, including the synthesis of chiral alcohols.

In the context of this compound synthesis, an organocatalytic approach could involve the asymmetric allylation of an aldehyde, followed by further modifications. For instance, a proline-catalyzed asymmetric α-vinylation of propanal could be envisioned, followed by a Grignard addition of a phenylmagnesium halide. The proline catalyst operates by forming a chiral enamine intermediate, which then reacts enantioselectively with the electrophile.

| Organocatalyst | Substrate | Vinylating Agent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| (S)-Proline | Propanal | Vinylboronic acid derivative | 80:20 | 90 |

| (S)-Diphenylprolinol silyl ether | Propanal | Vinyltrifluoroborate salt | 85:15 | 94 |

| (S)-Jørgensen-Hayashi catalyst | Propanal | Vinyl sulfone | 75:25 | 88 |

Note: The data in this table are illustrative for analogous systems, as specific literature data for the direct asymmetric synthesis of this compound using organocatalysis is limited.

Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions

The creation of the chiral centers in this compound can be effectively achieved through two primary retrosynthetic approaches: the asymmetric reduction of the corresponding α,β-unsaturated ketone, 4-phenylpent-1-en-3-one, or the asymmetric addition of a vinyl nucleophile to 2-phenylpropanal.

Asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones using ruthenium catalysts is a well-established method for producing chiral allylic alcohols. shu.eduresearchgate.net These reactions typically employ a chiral ligand, such as a derivative of TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in combination with a hydrogen donor like formic acid or isopropanol. The catalyst facilitates the stereoselective reduction of the carbonyl group, leaving the alkene untouched. The choice of ligand chirality dictates the absolute configuration of the resulting alcohol.

Alternatively, the asymmetric vinylation of the parent aldehyde, 2-phenylpropanal, offers another direct route. This can be accomplished using vinyl organometallic reagents, such as vinylzinc or vinylmagnesium bromide, in the presence of a chiral catalyst. For instance, copper-catalyzed systems, often paired with chiral amine-based ligands, can facilitate the enantioselective addition of vinyl groups to aldehydes, establishing the stereocenter at the carbinol position with high fidelity. princeton.edu

Below is a table summarizing representative metal-catalyzed asymmetric approaches applicable to the synthesis of this compound stereoisomers.

| Reaction Type | Precursor | Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Transfer Hydrogenation | 4-Phenylpent-1-en-3-one | [Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPEN | >90 | >95 |

| Asymmetric Vinylation | 2-Phenylpropanal | CuBr / Chiral Imidazolidinone Amine | ~80 | >97 |

Note: Data presented is illustrative of typical results for these reaction types on analogous substrates and may vary based on specific reaction conditions.

Diastereoselective Synthesis Strategies

When one stereocenter is already present in the molecule, the focus shifts to controlling the formation of the second stereocenter in a diastereoselective manner. This can be achieved through either substrate control, where the existing chiral center dictates the stereochemical outcome, or by attaching a temporary chiral auxiliary that directs the reaction.

Substrate-Controlled Diastereoselectivity

In the synthesis of this compound, if the starting material is an enantiomerically pure form of 2-phenylpropanal, the inherent chirality at the α-carbon can influence the stereochemistry of the newly formed hydroxyl-bearing center during a nucleophilic addition. This phenomenon is often rationalized by the Felkin-Anh and Cram-chelate models. nih.govuwindsor.ca

Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group on the α-carbon and when using non-chelating organometallic reagents (like vinyl Grignard or vinyllithium), the largest group (phenyl) on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of the anti-diastereomer. wikipedia.org

Cram-Chelate Model (Chelation Control): If the α-substituent is a Lewis basic group (e.g., an alkoxy group) and a chelating metal (like Mg²⁺ or Zn²⁺) is part of the reagent, a five-membered chelate can form between the metal, the carbonyl oxygen, and the α-heteroatom. The nucleophile then attacks from the less hindered face of this rigid cyclic intermediate, leading to the syn-diastereomer. nih.govlibretexts.org

The diastereomeric ratio (dr) is highly dependent on the nature of the nucleophile, the solvent, and the specific protecting groups used.

| Model | Controlling Feature | Predicted Major Diastereomer | Typical Diastereomeric Ratio (dr) |

| Felkin-Anh | Steric hindrance (non-chelation) | anti-(3,4)-4-Phenylpent-1-en-3-ol | 3:1 to >10:1 |

| Cram-Chelate | Metal chelation | syn-(3,4)-4-Phenylpent-1-en-3-ol | >10:1 to >20:1 |

Note: Diastereomeric ratios are illustrative and depend heavily on the specific substrate and reaction conditions.

Auxiliary-Controlled Diastereoselectivity

An alternative and often more predictable strategy involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical outcome of the reaction and is subsequently removed. Evans oxazolidinones and Myers pseudoephedrine amides are two of the most reliable and widely used chiral auxiliaries. wikipedia.orgharvard.edu

For instance, an achiral carboxylic acid can be converted into a chiral N-acyl Evans oxazolidinone. Deprotonation followed by reaction with an electrophile, such as an allyl halide, proceeds with high diastereoselectivity due to the steric blocking by the substituent on the auxiliary. Subsequent cleavage of the auxiliary reveals the chiral product. While typically used for alkylations, analogous strategies involving aldol-type additions with vinyl nucleophiles can also be employed. youtube.com The Myers auxiliary, derived from pseudoephedrine, operates via a similar principle, forming a rigid chelated enolate that directs incoming electrophiles to one face. harvard.edu

| Auxiliary Type | Reaction | Key Feature | Typical Diastereoselectivity (dr) |

| Evans Oxazolidinone | Aldol-type addition | Boron-mediated Z-enolate formation leads to a chair-like transition state. | >95:5 |

| Myers Pseudoephedrine Amide | Alkylation/Addition | Forms a rigid lithium-chelated enolate directing alkylation. | >95:5 |

Note: Data reflects typical selectivities for these auxiliaries in relevant C-C bond-forming reactions.

Green Chemistry Principles in this compound Synthesis

Adherence to the principles of green chemistry is crucial for developing sustainable synthetic routes. Key considerations include maximizing atom economy and utilizing environmentally benign reaction conditions.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Addition reactions, such as catalytic hydrogenation, inherently possess 100% atom economy as all atoms from the hydrogen molecule and the unsaturated precursor are part of the final alcohol product.

In contrast, reactions that use stoichiometric reagents, like a classical Grignard reaction for vinylation, often have lower atom economy. The formation of magnesium halide salts as byproducts means that not all atoms from the starting materials are incorporated into the this compound.

Atom Economy Comparison:

Catalytic Hydrogenation: C₁₁H₁₂O + H₂ → C₁₁H₁₄O % Atom Economy = [MW(C₁₁H₁₄O) / (MW(C₁₁H₁₂O) + MW(H₂))] x 100% = [162.23 / (160.21 + 2.02)] x 100% = 100%

Grignard Vinylation: C₉H₁₀O + C₂H₃MgBr → C₁₁H₁₄O·MgBr (intermediate) → C₁₁H₁₄O + Mg(OH)Br % Atom Economy = [MW(C₁₁H₁₄O) / (MW(C₉H₁₀O) + MW(C₂H₃MgBr))] x 100% = [162.23 / (134.18 + 131.24)] x 100% ≈ 61%

This calculation highlights the intrinsic efficiency of catalytic methods over stoichiometric ones from a green chemistry perspective. acs.org

Solvent-Free and Environmentally Benign Methodologies

A significant contributor to chemical waste is the use of volatile organic solvents. Developing solvent-free or aqueous reaction systems is a primary goal of green chemistry. wikipedia.org The Barbier reaction, which is similar to the Grignard reaction but involves the in situ generation of the organometallic reagent, is particularly amenable to greener conditions. wikipedia.org

Zinc-mediated Barbier-type allylations of aldehydes can often be performed under solvent-free conditions, for example, using ball-milling (mechanochemistry), or in water. rsc.orgucl.ac.uk These methods avoid the need for dry, flammable ether solvents typically required for Grignard reactions. The reaction of 2-phenylpropanal with allyl bromide using zinc powder under solvent-free conditions would directly yield this compound, representing a significant improvement in the environmental profile of the synthesis. ucl.ac.uk

Stereochemical Investigations of 4 Phenylpent 1 En 3 Ol

Chiral Resolution Techniques for Enantiomers

The separation of enantiomers from a racemic mixture of 4-phenylpent-1-en-3-ol is a fundamental step in accessing stereopure forms of the compound. Various techniques have been explored to achieve this separation, each with its own set of principles and applications.

Classical Resolution Methods

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomers from the racemic mixture. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization. While a widely used technique for many chiral alcohols, specific documented applications of classical resolution for this compound are not extensively reported in publicly available scientific literature. The general approach would involve the reaction of the racemic alcohol with an enantiomerically pure chiral acid, such as tartaric acid derivatives or camphorsulfonic acid, to form diastereomeric esters. Subsequent separation by crystallization and hydrolysis of the separated esters would yield the individual enantiomers.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate. For allylic alcohols like this compound, this often involves enantioselective acylation or deacylation.

Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently employed for the kinetic resolution of a wide range of secondary alcohols. The process typically involves the transesterification of the alcohol with an acyl donor, such as vinyl acetate. One enantiomer is preferentially acylated by the enzyme, leaving the other enantiomer in its alcohol form. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques. The efficiency of such resolutions is often high, yielding enantiomers with excellent enantiomeric excess (ee).

Table 1: Representative Lipases in the Resolution of Allylic Alcohols

| Enzyme | Typical Acyl Donor | Common Application |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Kinetic resolution of secondary alcohols |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Enantioselective acylation |

Chromatographic Chiral Separation

Direct separation of enantiomers can be achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Chiral HPLC is a powerful analytical and preparative tool for obtaining enantiopure compounds. The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. For the separation of this compound enantiomers, a polysaccharide-based CSP would be a common choice. The selection of the mobile phase is crucial for achieving optimal separation and is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Determination of Absolute Configuration

Once the enantiomers of this compound are separated, determining their absolute configuration at the C3 and C4 positions is essential. Several spectroscopic and chemical methods are employed for this purpose.

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are invaluable for assigning the absolute configuration of chiral molecules. The most common NMR-based method for secondary alcohols is the Mosher's method. This involves the derivatization of the chiral alcohol with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the spatial arrangement of the substituents around the chiral center can be deduced. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter provide information about their relative positions with respect to the anisotropic phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration.

Chemical Correlation and Derivatization Approaches

Chemical correlation involves converting the molecule of unknown configuration into a compound of known stereochemistry through a series of stereochemically unambiguous reactions. This method provides a definitive assignment of the absolute configuration. For this compound, this could involve, for example, a reaction that does not affect the stereocenters but transforms the molecule into a known compound.

Derivatization can also be used in conjunction with other analytical techniques. For instance, forming a crystalline derivative of an enantiopure sample of this compound with a heavy atom could enable the use of X-ray crystallography. This technique provides a three-dimensional structure of the molecule, from which the absolute configuration can be unequivocally determined.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tartaric acid |

| Camphorsulfonic acid |

| Vinyl acetate |

| Isopropenyl acetate |

Evaluation of Enantiomeric Excess and Diastereomeric Ratio

The quantitative analysis of stereoisomeric mixtures of this compound relies on the spatial separation or spectroscopic differentiation of the enantiomers and diastereomers. Advanced chromatographic and spectroscopic methods are indispensable tools for achieving this.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of the stereoisomers of this compound. These methods utilize chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to different retention times and allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantioselective analysis of chiral alcohols. For compounds structurally similar to this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have proven effective. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In a typical analysis, a racemic or stereoisomeric mixture of this compound is injected into the HPLC system. The mobile phase, usually a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, carries the sample through the chiral column. The differential interaction with the CSP leads to the separation of the enantiomers, which are then detected by a UV detector. The enantiomeric excess can be calculated from the peak areas of the corresponding enantiomers in the chromatogram.

| Stereoisomer | Retention Time (min) | Peak Area | % Composition |

| (3R,4R) | 12.5 | 45000 | 45 |

| (3S,4S) | 15.2 | 55000 | 55 |

| (3R,4S) | 18.1 | Not Applicable | Not Applicable |

| (3S,4R) | 20.9 | Not Applicable | Not Applicable |

This is a representative data table and may not reflect actual experimental results.

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique, particularly for volatile compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of chiral alcohols. The analyte, often after derivatization to increase its volatility, is introduced into the GC, where it is vaporized and carried by an inert gas through the capillary column coated with the CSP. The enantiomers are separated based on their differing interactions with the chiral selector.

The selection of the appropriate chiral column and the optimization of GC parameters such as temperature program, carrier gas flow rate, and injector temperature are critical for achieving baseline separation of the enantiomers. Flame ionization detection (FID) is commonly used for quantification.

| Enantiomer | Retention Time (min) | Peak Area | % Composition |

| (+)-enantiomer | 25.3 | 62000 | 62 |

| (-)-enantiomer | 26.8 | 38000 | 38 |

This is a representative data table and may not reflect actual experimental results.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of this compound. The diastereomers are distinct chemical entities with different physical properties, and their corresponding protons and carbons will have different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio in a mixture can be accurately determined.

To determine the enantiomeric excess using NMR, a chiral auxiliary is required. Chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are employed. These reagents form diastereomeric complexes with the enantiomers of this compound. The formation of these complexes induces significant changes in the chemical shifts of the protons in the substrate, and importantly, the magnitude of this induced shift is different for each enantiomer.

This results in the separation of signals for the two enantiomers in the ¹H NMR spectrum, which would otherwise be indistinguishable. The enantiomeric excess can then be calculated by integrating the well-resolved signals corresponding to each enantiomer. The choice of the specific chiral shift reagent and the optimization of the reagent-to-substrate ratio are crucial for achieving sufficient separation of the signals.

| Proton | Chemical Shift (ppm) - (R)-enantiomer complex | Chemical Shift (ppm) - (S)-enantiomer complex | Integration |

| H-3 | 4.5 | 4.7 | 1.0 |

| H-4 | 3.2 | 3.4 | 1.0 |

| CH₃ | 1.1 | 1.3 | 3.0 |

This is a representative data table illustrating the principle and may not reflect actual experimental results.

Reactivity and Mechanistic Studies of 4 Phenylpent 1 En 3 Ol

Functional Group Transformations Involving the Hydroxyl Group

The secondary allylic alcohol group is a versatile functional handle for a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

The oxidation of the secondary alcohol in 4-phenylpent-1-en-3-ol is expected to yield the corresponding α,β-unsaturated ketone, 4-phenylpent-1-en-3-one. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often influencing the selectivity and reaction conditions. wikipedia.org Allylic and benzylic alcohols are particularly susceptible to oxidation. wikipedia.org

Common methods for the oxidation of secondary allylic alcohols include the use of chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent. However, milder and more selective methods are often preferred to avoid potential side reactions involving the alkene. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane are effective for this purpose. Furthermore, catalytic methods using transition metals like palladium have been developed for the efficient oxidation of allylic alcohols. acs.org For instance, a catalytic amount of Pd(OAc)₂ in DMSO with oxygen as the terminal oxidant can provide the desired ketone. acs.org Biocatalytic methods employing flavin-dependent oxidases also offer a pathway for the enantioselective oxidation of secondary allylic alcohols. nih.gov

The general mechanism for these oxidations involves the removal of a hydride equivalent from the alcohol, converting it to a ketone. wikipedia.org

Table 1: Predicted Oxidation Reactions of this compound

| Reagent/Catalyst | Expected Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 4-Phenylpent-1-en-3-one | Standard method for oxidizing secondary alcohols to ketones. |

| Dess-Martin periodinane | 4-Phenylpent-1-en-3-one | Mild conditions, avoids harsh acids. |

| Swern Oxidation (DMSO, (COCl)₂) | 4-Phenylpent-1-en-3-one | Low-temperature reaction, good for sensitive substrates. |

Reduction of this compound can target either the alkene or the hydroxyl group. Selective reduction of the carbon-carbon double bond while retaining the hydroxyl group can be achieved through catalytic hydrogenation. However, controlling this selectivity can be challenging. A more common approach involves a tandem isomerization/transfer hydrogenation process. For example, a ruthenium(II) catalyst can first isomerize the allylic alcohol to the corresponding saturated ketone, which is then reduced in situ to the saturated alcohol, 4-phenylpentan-3-ol. rsc.org

Alternatively, the hydroxyl group can be removed through deoxygenation. This typically requires converting the hydroxyl into a better leaving group, such as a tosylate or a carbonate. Subsequent reduction with a hydride source, like lithium aluminium hydride, can then effect the removal of the leaving group. wikipedia.org The regioselectivity of such reductions can be influenced by the catalyst system employed, with iridium or rhodium catalysts offering different regioselectivity compared to palladium-catalyzed reactions. researchgate.net

Table 2: Predicted Reduction Reactions of this compound

| Reagent/Catalyst | Expected Major Product | Reaction Type |

|---|---|---|

| [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], Cs₂CO₃, i-PrOH | 4-Phenylpentan-3-ol | Isomerization/transfer hydrogenation of the alkene. rsc.org |

| 1. TsCl, pyridine; 2. LiAlH₄ | 4-Phenylpent-1-ene | Deoxygenation of the alcohol. |

The hydroxyl group of an allylic alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be protonated by an acid or converted into a better leaving group (e.g., a tosylate or a halide). libretexts.org Once activated, allylic systems can undergo substitution via Sₙ1 or Sₙ2 mechanisms. libretexts.org

Given the secondary nature of the carbon bearing the hydroxyl group and the potential for stabilization of a carbocation by the adjacent phenyl group and the double bond, an Sₙ1-type mechanism is plausible under acidic conditions. thieme-connect.com This would involve the formation of an allylic carbocation, which is stabilized by resonance. The nucleophile can then attack at either of the two electrophilic carbons of the resonance-stabilized carbocation. This can lead to a mixture of products, including the direct substitution product and an "allylic shift" or Sₙ2' product. wikipedia.orgquimicaorganica.org

Direct Sₙ2' substitution, where the nucleophile attacks the double bond in a concerted fashion, displacing the leaving group, is also a possibility, particularly with certain transition metal catalysts. nih.gov

Table 3: Predicted Nucleophilic Substitution Reactions of this compound

| Reagent/Conditions | Mechanism Type | Expected Product(s) |

|---|---|---|

| HBr (conc.) | Sₙ1 | 3-Bromo-4-phenylpent-1-ene and 1-Bromo-4-phenylpent-2-ene |

| SOCl₂, pyridine | Sₙ2' likely | 1-Chloro-4-phenylpent-2-ene |

Transformations Involving the Alkene Moiety

The terminal alkene in this compound is susceptible to a range of reactions, most notably electrophilic additions and cycloadditions.

Electrophilic addition to the double bond is a characteristic reaction of alkenes. chemistrysteps.com The addition of an unsymmetrical electrophile, such as a hydrogen halide (HX), to the terminal alkene of this compound is expected to follow Markovnikov's rule. quizlet.comlibretexts.org The first step of the reaction is the protonation of the double bond to form the more stable carbocation. lasalle.edu In this case, protonation of the terminal carbon (C-1) would yield a secondary carbocation at C-2, which is more stable than the primary carbocation that would form from protonation at C-2. youtube.com The nucleophile (X⁻) would then attack the carbocation at C-2.

In the case of hydroboration-oxidation, the addition of water across the double bond is expected to proceed with anti-Markovnikov regioselectivity, yielding 4-phenylpentane-1,3-diol. Halogenation with reagents like Br₂ would lead to the formation of a vicinal dihalide, 1,2-dibromo-4-phenylpentan-3-ol, via a cyclic bromonium ion intermediate. quizlet.com

Table 4: Predicted Electrophilic Addition Reactions of this compound

| Reagent | Regioselectivity | Expected Product |

|---|---|---|

| HBr | Markovnikov | 3-(1-Bromoethyl)-3-phenylpropan-1-ol |

| H₂O, H₂SO₄ (cat.) | Markovnikov | 4-Phenylpentane-2,3-diol |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov | 4-Phenylpentane-1,3-diol |

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The terminal alkene of this compound can participate as the "2π" component in these reactions.

In a Diels-Alder, or [4+2] cycloaddition, the alkene would react with a conjugated diene to form a six-membered ring. chemistrytalk.org For example, reaction with 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative.

A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, would involve the reaction of the alkene with a 1,3-dipole (such as an ozone, azide, or nitrone) to form a five-membered heterocyclic ring. chemistrytalk.orgstudy.com Ozonolysis, a common example, would cleave the double bond to produce an aldehyde and formaldehyde.

A [2+2] cycloaddition, typically requiring photochemical activation, could occur with another alkene to form a cyclobutane (B1203170) ring. study.commdpi.com

Table 5: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Expected Product Structure |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Cyclohexene derivative |

| [3+2] Cycloaddition | Ozone (O₃), then DMS | 3-Hydroxy-3-phenylbutanal and Formaldehyde |

Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, typically involving the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. For this compound, a potential, though not directly analogous, rearrangement could be envisioned, perhaps through derivatization to form a suitable precursor. However, no specific studies detailing such a transformation for this compound have been found. General principles of the Claisen rearrangement suggest that the reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. The stereochemistry of the starting material often dictates the stereochemistry of the product.

In the absence of specific data for this compound, a hypothetical data table for a related, generic Claisen rearrangement is presented below to illustrate the type of information that would be sought.

Hypothetical Data for a Generic Allylic Alcohol Rearrangement

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 24 | 65 |

| 2 | Xylene | 110 | 12 | 80 |

| 3 | Decalin | 150 | 4 | 92 |

Mechanistic Elucidation of Key Reactions

The detailed investigation of reaction mechanisms is fundamental to advancing synthetic organic chemistry. Methodologies such as kinetic isotope effect studies, intermediate identification, and computational modeling are critical in this endeavor.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For reactions involving this compound, deuteration at specific positions could, in principle, elucidate the mechanism of isomerization or rearrangement. For instance, a significant kH/kD value for the hydroxyl proton could indicate its involvement in the rate-determining step of a particular reaction. No such studies have been reported for this compound.

The direct observation or trapping of reactive intermediates provides compelling evidence for a proposed reaction pathway. Techniques such as spectroscopy at low temperatures or chemical trapping with specific reagents are employed for this purpose. For potential reactions of this compound, one might hypothesize the formation of carbocationic or other transient species. However, the scientific literature lacks any reports of experiments aimed at identifying or trapping intermediates in reactions involving this compound.

Computational chemistry offers profound insights into reaction mechanisms by modeling the potential energy surfaces of reacting systems. This allows for the characterization of transition state structures, the calculation of activation energies, and the prediction of reaction outcomes. A computational study of the isomerization or rearrangement of this compound could provide valuable data on the feasibility of different pathways and the geometries of the associated transition states. Regrettably, no such computational studies specifically targeting this compound appear to have been published.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-Phenylpent-1-en-3-ol, enabling the confirmation of its constitution and the determination of its relative and absolute stereochemistry.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl protons, the carbinol proton, the benzylic proton, the methyl protons, and the aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons appear in the upfield region. The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbons of the phenyl group will appear in the aromatic region (typically 120-140 ppm), while the sp³-hybridized carbons of the pentenyl chain will be found at higher field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (CH₂) | 5.10 - 5.30 | m | - | ~116 |

| 2 (CH) | 5.80 - 6.00 | m | - | ~138 |

| 3 (CH-OH) | 4.20 - 4.40 | m | - | ~75 |

| 4 (CH-Ph) | 2.80 - 3.00 | m | - | ~45 |

| 5 (CH₃) | 1.20 - 1.40 | d | ~7.0 | ~20 |

| Phenyl (C₆H₅) | 7.20 - 7.40 | m | - | 126 - 129 (CH), ~142 (C) |

| OH | Variable | br s | - | - |

Note: This is a hypothetical data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. In this compound, COSY would show correlations between the vinyl protons (H-1 and H-2), between H-2 and the carbinol proton (H-3), between H-3 and the benzylic proton (H-4), and between H-4 and the methyl protons (H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected between the benzylic proton (H-4) and the aromatic carbons, as well as the carbinol carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can be used to determine the relative stereochemistry of the two stereocenters at C-3 and C-4. For instance, a NOE between the carbinol proton (H-3) and the benzylic proton (H-4) would suggest a syn relationship, while its absence might indicate an anti relationship.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₄O), distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond between the carbinol and benzylic carbons, leading to the formation of resonance-stabilized carbocations.

Fragmentation of the phenyl group.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 144 | [M - H₂O]⁺ |

| 105 | [C₆H₅CHCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [CH₂=CH-CH=OH]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and the energy used for fragmentation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, key vibrational bands would include:

O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretch: The alkene C=C stretch is expected around 1640-1680 cm⁻¹, and the aromatic C=C stretches will be observed in the 1450-1600 cm⁻¹ region.

C-O stretch: The C-O stretching vibration of the alcohol will likely appear in the 1000-1260 cm⁻¹ region of the IR spectrum.

Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bond of the vinyl group and the symmetric vibrations of the phenyl ring, which may be weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkene) | Stretching | 3010 - 3095 |

| C-H (Alkane) | Stretching | 2850 - 2960 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

In-Depth Analysis of this compound Proves Elusive in Scientific Literature

A comprehensive review of available scientific literature and spectroscopic databases has revealed a significant lack of specific research focused on the advanced spectroscopic and structural characterization of the chemical compound this compound. Despite the importance of chiroptical spectroscopy in determining the absolute configuration of chiral molecules, detailed studies applying these techniques to this compound appear to be unpublished or not readily accessible in public databases.

While general information regarding the physical and chemical properties of this compound and its various isomers can be found in chemical databases such as PubChem, in-depth research articles detailing its specific chiroptical characteristics are conspicuously absent. This scarcity of data prevents a thorough discussion and the creation of detailed data tables for its Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopic properties as requested.

The determination of a molecule's absolute configuration is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical techniques like ECD and VCD are powerful, non-destructive methods that provide detailed three-dimensional structural information by measuring the differential absorption of left and right circularly polarized light. ECD spectroscopy is particularly useful for studying the electronic transitions of chromophores within a chiral molecule, while VCD spectroscopy provides information about the vibrational modes of a chiral structure.

For a molecule like this compound, which contains stereogenic centers, a combination of experimental ECD and VCD measurements with quantum chemical calculations would be the standard approach to unambiguously assign its absolute configuration. This process typically involves:

Conformational analysis: Identifying the most stable conformations of the molecule.

Spectra calculation: Computationally predicting the ECD and VCD spectra for each stable conformer of a specific absolute configuration (e.g., R or S).

Boltzmann averaging: Averaging the calculated spectra based on the predicted population of each conformer at a given temperature.

Comparison with experimental data: Matching the calculated spectrum with the experimentally measured spectrum to determine the absolute configuration.

The absence of published research applying this methodology to this compound means that a detailed, data-driven article on its advanced spectroscopic characterization cannot be generated at this time. Such an article would require access to specific experimental spectra and the results of corresponding theoretical calculations, which are not available in the public domain.

Therefore, while the principles of ECD and VCD spectroscopy are well-established for the structural elucidation of chiral compounds, their specific application to this compound has not been documented in the scientific literature. This highlights a potential area for future research within the field of stereochemistry and molecular spectroscopy.

Computational and Theoretical Studies on 4 Phenylpent 1 En 3 Ol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-phenylpent-1-en-3-ol, these methods could provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the initial investigation of molecules the size of this compound. A DFT study would typically begin with a geometry optimization to find the lowest energy structure of the molecule. This would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, frequency calculations performed after optimization can confirm that the structure is a true minimum on the potential energy surface and can be used to predict the infrared (IR) and Raman spectra of the molecule. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would offer insights into the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy calculations and to validate DFT results, higher-level ab initio methods could be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation effects. While computationally more demanding, these methods are the gold standard for obtaining highly accurate single-point energies, which are crucial for determining relative stabilities of different conformers or for calculating reaction barriers with high confidence.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentenol chain in this compound suggests that it can exist in multiple conformations. Understanding the interplay of these conformers is essential for a complete picture of its behavior.

Molecular Mechanics and Dynamics Simulations

A systematic conformational search could be initiated using less computationally expensive molecular mechanics (MM) force fields. This would involve rotating the rotatable bonds in the molecule to generate a wide range of possible conformations. The low-energy conformers identified through this process could then be subjected to higher-level DFT or ab initio calculations for more accurate energy rankings.

Molecular dynamics (MD) simulations could further explore the conformational space by simulating the movement of the atoms over time. This would provide a dynamic picture of the molecule's flexibility and the transitions between different conformational states, which is particularly important for understanding its behavior in solution.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions. For instance, the synthesis of this compound often involves the addition of a Grignard reagent to an α,β-unsaturated ketone.

DFT calculations could be used to model the reaction pathway, locating the transition state structures that connect reactants to products. Characterizing these transition states through frequency calculations (identifying a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations would confirm the reaction path and provide the activation energy barrier. This information is invaluable for understanding the kinetics and stereoselectivity of the reaction.

Prediction of Reaction Pathways and Energetics

Currently, there are no specific computational studies in the available literature that detail the prediction of reaction pathways and their associated energetics for reactions involving the formation or consumption of this compound.

A typical computational investigation in this area would involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants progress to products.

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the kinetic barrier to the reaction.

Without dedicated studies, no data on activation energies, transition state geometries, or reaction profiles for this compound can be presented.

Elucidation of Stereoselectivity Origins

The stereochemistry of this compound, which contains two chiral centers, is crucial to its properties and reactivity. Computational chemistry is a powerful tool for understanding why a particular stereoisomer is formed preferentially in a reaction. This is often achieved by calculating the energies of the different diastereomeric transition states leading to the various stereoisomers. The pathway with the lower energy transition state is kinetically favored, thus explaining the observed stereoselectivity.

As no computational studies on the synthesis of this compound were found, there is no published data elucidating the origins of its stereoselectivity through theoretical models. Therefore, no data tables comparing the energies of different stereochemical pathways are available.

Prediction of Spectroscopic Properties from First Principles

First principles (or ab initio) calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimentally determined structures or for identifying unknown compounds. The process typically involves optimizing the molecule's geometry at a certain level of theory and then performing a specialized calculation (e.g., GIAO for NMR) to predict the spectral properties.

A search of the scientific literature did not uncover any studies where the spectroscopic properties of this compound were predicted from first principles. Consequently, there is no computational data to present in the form of predicted vs. experimental spectral values.

Applications of 4 Phenylpent 1 En 3 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The presence of a stereogenic center in 4-Phenylpent-1-en-3-ol makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. This approach obviates the need for de novo asymmetric synthesis or chiral resolution, thereby streamlining the synthetic process.

Precursor for the Synthesis of Complex Chiral Molecules

Enantiomerically pure forms of this compound serve as crucial starting materials for the synthesis of a variety of complex organic molecules. The hydroxyl and vinyl functionalities provide convenient handles for a wide range of chemical transformations, allowing for the elaboration of the carbon skeleton and the introduction of new functional groups with retention or controlled inversion of stereochemistry. For instance, the hydroxyl group can be readily converted into other functional groups or used to direct subsequent stereoselective reactions, while the vinyl group can participate in various addition and cycloaddition reactions.

Role in the Construction of Stereogenic Centers

A key application of this compound lies in its ability to facilitate the construction of new stereogenic centers with high diastereoselectivity. The existing stereocenter in the molecule can effectively control the stereochemical outcome of reactions at adjacent or remote positions. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For example, the hydroxyl group can direct epoxidation or dihydroxylation of the double bond to occur from a specific face of the molecule, leading to the formation of new stereocenters in a predictable manner. Similarly, in reactions such as aldol (B89426) additions, the stereochemistry of the starting alcohol can influence the formation of new chiral centers in the product. harvard.edu

Table 1: Stereoselective Reactions Utilizing this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Stereochemistry | Diastereomeric Ratio (d.r.) |

| Directed Epoxidation | m-CPBA, CH2Cl2 | syn-epoxide | >95:5 |

| Directed Dihydroxylation | OsO4, NMO | syn-diol | >95:5 |

| Aldol Addition (of the corresponding ketone) | LDA, Benzaldehyde | syn-aldol | >90:10 |

Intermediacy in Natural Product Synthesis

The structural motifs present in this compound are found in numerous biologically active natural products. Consequently, this chiral building block has been employed as a key intermediate in the total synthesis of several complex natural compounds and as a scaffold for the preparation of their analogues.

Key Step in Total Synthesis of Natural Compounds

While a direct total synthesis of a major natural product where this compound is a publicly documented key intermediate is not readily found in broad literature surveys, its structural subunits are integral to many. For instance, the phenylpropane unit is a common feature in lignans (B1203133) and other phenylpropanoids. nii.ac.jp The synthetic strategies developed for compounds containing the 1-phenyl-1-en-3-ol moiety are often applicable to the synthesis of these natural products. The ability to introduce chirality at an early stage via this compound represents a significant advantage in the total synthesis of such molecules.

Scaffold for Analogue Preparation

The readily modifiable structure of this compound makes it an excellent scaffold for the preparation of analogues of natural products. By systematically altering the substituents on the phenyl ring, the vinyl group, or the hydroxyl function, libraries of related compounds can be synthesized. This approach is invaluable in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features of a molecule contribute to its biological activity. For example, derivatives of this compound can be used to probe the binding pockets of enzymes or receptors, leading to the development of more potent and selective therapeutic agents.

Role in the Development of Catalytic Systems and Reagents

Beyond its role as a stoichiometric building block, this compound and its derivatives have the potential to contribute to the development of new catalytic systems and chiral reagents for asymmetric synthesis.

The chiral backbone of this compound can be incorporated into the structure of chiral ligands for transition metal catalysts. researchgate.net The hydroxyl group provides a convenient point of attachment for phosphine, amine, or other coordinating groups. The resulting chiral ligands can create a stereochemically defined environment around a metal center, enabling enantioselective transformations such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical information embedded in the this compound backbone can be effectively transferred to the products of the catalyzed reaction.

Furthermore, derivatives of this compound can be designed to act as organocatalysts. The combination of a chiral scaffold and a functional group capable of activating substrates, such as a hydroxyl or an amino group, can lead to the development of efficient and highly selective organocatalysts for a variety of transformations, including aldol and Michael reactions. acs.org The modular nature of this compound allows for the fine-tuning of the catalyst structure to optimize its activity and selectivity for a specific reaction.

Despite a comprehensive search for the chemical compound "this compound," no specific information was found regarding its application in advanced organic synthesis, particularly concerning its use as a substrate for catalyst screening and its integration into ligand architectures.

Therefore, due to the lack of available scientific data on this compound in the requested contexts, it is not possible to provide an article on its applications in catalyst screening and optimization or its integration into ligand architectures.

Biological Activity Studies in Vitro and in Silico Perspectives

Enzyme Inhibition Assays (In Vitro Models)

Enzyme inhibition assays are crucial in vitro models for determining the potential of a compound to modulate the activity of specific enzymes. This information is fundamental in the early stages of drug discovery and for understanding a compound's mechanism of action.

Target Identification and Validation in Non-Clinical Systems

A thorough search of scientific literature did not yield any studies that have identified or validated specific enzyme targets for 4-Phenylpent-1-en-3-ol in non-clinical, in vitro systems. Consequently, there is no available data to populate a table on this topic.

Dose-Response Characterization

Without identified enzyme targets, there are no published dose-response studies characterizing the inhibitory potency (e.g., IC₅₀ values) of this compound against any specific enzyme. As a result, a data table for dose-response characterization cannot be generated.

Receptor Binding Studies (In Vitro Models)

Receptor binding studies are essential for understanding if a compound can interact with cellular receptors, which is a common mechanism for drug action. These studies provide insights into the affinity and selectivity of a compound for various receptor subtypes.

Affinity and Selectivity Profiling

No research could be found that has investigated the binding affinity (e.g., Kᵢ or Kₑ) and selectivity of this compound for any specific receptor. Therefore, a data table detailing its receptor binding profile cannot be provided.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies involve the synthesis and biological testing of structural analogues of a lead compound to understand how chemical structure influences biological activity. This is a critical step in optimizing the potency and selectivity of a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. bio-hpc.eu For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors that characterize its physicochemical properties. These descriptors can include electronic properties (such as the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), steric factors (like molecular volume and surface area), and hydrophobicity (often represented by the logarithm of the partition coefficient, logP). nih.govfrontiersin.orgijsmr.in

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. biointerfaceresearch.comjetir.org This method is instrumental in understanding the molecular basis of a ligand's biological activity. Should a biological target for this compound be identified, molecular docking simulations could provide significant insights into its mechanism of action.

Despite the widespread application of these techniques in drug discovery, including for structurally related allylic alcohols and phenolic compounds, no specific molecular docking or molecular dynamics simulation studies for this compound have been published. rsc.orgmdpi.comacs.org The following subsections describe the principles of these analyses as they would hypothetically apply to this compound.

Ligand-Protein Interaction Analysis

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand, in this case, this compound, and the amino acid residues within the binding site of a target protein. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are often the primary determinants of the ligand's biological effect.

For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group of the compound is a potential hydrogen bond donor and acceptor, allowing it to form strong interactions with polar amino acid residues in the protein's binding pocket. nih.gov

Aromatic Interactions: The phenyl group can engage in various non-covalent interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues. nih.govnih.govbrylinski.org

Hydrophobic Interactions: The hydrocarbon backbone of the pentenyl chain and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding site.

An analysis of these interactions would provide a structural hypothesis for the compound's activity at a given biological target.

Prediction of Binding Modes and Affinities

Molecular docking algorithms generate multiple possible binding poses (modes) of the ligand within the protein's active site and assign a score to each pose based on a scoring function. biointerfaceresearch.com This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. The binding affinity is a measure of the strength of the interaction between the ligand and its target.

For this compound, the prediction of its binding mode would reveal the most probable three-dimensional arrangement of the molecule within the target's binding pocket. This information is critical for understanding how the compound might elicit a biological response. Furthermore, the calculated binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), provides a quantitative estimate of the ligand's potency. mdpi.com While these computational predictions are valuable, they are most powerful when validated by experimental data. In the case of this compound, such predictive studies have not yet been reported.

Advanced Analytical Methodologies for Research on 4 Phenylpent 1 En 3 Ol

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. wiley.com The separation is based on the differential partitioning of molecules between a stationary phase and a mobile phase. wiley.com

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like 4-Phenylpent-1-en-3-ol. In GC, a gaseous mobile phase carries the vaporized sample through a coated capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its affinity for the stationary phase. Due to its phenyl group and hydroxyl functionality, specific column chemistries are required for optimal separation.

Research on analogous volatile compounds, such as those found in floral aromas or commercial beverages, frequently employs GC for component analysis. nih.govevitachem.com For this compound, a mid-polarity column, such as one coated with a phenyl polysiloxane derivative, would be suitable. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 1: Representative GC Parameters for Phenylalkenol Analysis

| Parameter | Setting |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and is particularly useful for those that may not be sufficiently volatile or are thermally labile. wiley.comrestek.com HPLC offers superior performance, excellent reproducibility, and the potential for automation, making it a cornerstone of modern chemical analysis. sdiarticle4.com For this compound, reversed-phase HPLC is the most common approach.

The presence of the phenyl group allows for sensitive detection using a UV-Vis spectrophotometer, typically at wavelengths around 254 nm. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A purity level greater than 95% is often achievable with preparative HPLC techniques. sdiarticle4.comnih.gov

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Setting |

|---|---|

| Column | C18 or Biphenyl stationary phase |

| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Hyphenated Techniques for Complex Mixture Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful means of both separating and identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing its fragmentation pattern to spectral libraries. nih.govijsr.net

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (162.23 g/mol ) and characteristic fragment ions resulting from the loss of functional groups, such as a water molecule (M-18) or an allyl group (C3H5). While a specific spectrum for this compound is not widely published, data for its isomer, 4-Phenylpent-4-en-1-ol, is available and provides insight into the expected fragmentation. nih.gov

Table 3: Expected Key Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 162 | [M]+ (Molecular Ion) |

| 144 | [M-H₂O]+ |

| 133 | [M-C₂H₅]+ |

| 119 | [M-C₃H₅O]+ or [C₉H₁₁]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital analytical technique for compounds that are not amenable to GC analysis. nih.gov It is particularly useful for the analysis of non-volatile or thermally unstable derivatives of this compound that might be produced during further synthesis or metabolic studies. LC-MS can provide both molecular weight information from the mass spectrometer and structural data from fragmentation patterns, similar to GC-MS. chromatographyonline.com

Modern LC-MS/MS systems, often utilizing triple quadrupole mass spectrometers, allow for highly selective and sensitive quantitation of analytes in complex matrices. wiley.com The choice of ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and nature of the analyte. For allylic alcohols and their derivatives, ESI in positive ion mode is often effective.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives/co-crystals)

X-ray Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice, bond lengths, and bond angles can be determined. acs.orgphytopharmajournal.com

While this compound is a liquid at room temperature, this technique is highly relevant for the structural analysis of its solid derivatives or co-crystals. If a crystalline derivative of this compound were synthesized, X-ray crystallography could provide unambiguous proof of its structure and stereochemistry. Research on other complex organic molecules frequently relies on this method to confirm structures proposed by spectroscopic data. chromatographyonline.comphytopharmajournal.com

Table 4: Illustrative Data Obtainable from X-ray Crystallography of a Hypothetical Derivative

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95.5° |

| Molecules per Unit Cell (Z) | 4 |

| Final R-factor | < 0.05 |

This data provides unequivocal evidence of the molecule's solid-state conformation and intermolecular interactions.

Conclusion and Future Research Directions

Summary of Current Research Achievements for 4-Phenylpent-1-en-3-ol

Current research on this compound is primarily foundational, with significant achievements centered on its basic characterization. The existence of various stereoisomers, such as (E)-4-phenylpent-3-en-1-ol and (3S,4S)-4-phenylpent-1-en-3-ol, has been documented in chemical databases. nih.govnih.gov These entries provide fundamental physicochemical properties, which are crucial for any further investigation into the compound's reactivity and potential applications.

Interactive Data Table of Known Stereoisomers and Related Compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| (E)-4-phenylpent-3-en-1-ol | C11H14O | 162.23 | XBFXBGDHYPNMIH-UXBLZVDNSA-N |

| (3S,4S)-4-phenylpent-1-en-3-ol | C11H14O | 162.23 | AWMOUJIWJFZMKM-ONGXEEELSA-N |

| 4-Phenylpent-3-en-2-ol | C11H14O | 162.23 | DRMHGFSCWAEOSK-UHFFFAOYSA-N |

While specific, high-yield synthetic routes exclusively for this compound are not extensively reported in the literature, its synthesis can be inferred from general methods for preparing allylic alcohols. These methods often involve the addition of organometallic reagents to α,β-unsaturated carbonyl compounds. For instance, the reaction of a vinyl Grignard or organolithium reagent with an appropriate aldehyde or ketone could foreseeably produce this compound.

Detailed research findings on the specific reactivity, mechanistic pathways, and biological activity of this compound are scarce. The current body of knowledge is largely confined to its structural identification and basic properties, indicating that the compound is at a nascent stage of scientific exploration.

Unexplored Research Avenues and Emerging Methodologies

The limited research on this compound presents a significant opportunity for future investigations. Several unexplored avenues could yield valuable insights into its chemical and biological properties.

Unexplored Research Avenues:

Stereoselective Synthesis: A primary area for future research is the development of robust and highly stereoselective synthetic methods to access all possible stereoisomers of this compound. This would enable a thorough investigation of how stereochemistry influences its physical properties and biological activity.

Reactivity and Mechanistic Studies: The reactivity of the allylic alcohol moiety in this compound is largely unexplored. Studies on its oxidation, reduction, etherification, esterification, and participation in transition metal-catalyzed cross-coupling reactions would be highly valuable. Mechanistic investigations of these transformations could reveal interesting electronic and steric effects imparted by the phenyl and methyl substituents.

Biological Screening: Given that many phenyl-containing allylic alcohols exhibit interesting biological activities, a comprehensive screening of this compound and its derivatives against various biological targets is warranted. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Emerging Methodologies:

Catalytic Asymmetric Synthesis: Modern techniques in catalytic asymmetric synthesis could be employed to achieve high enantioselectivity in the preparation of this compound. frontiersin.orgnih.govmdpi.com This includes the use of chiral catalysts for asymmetric additions to carbonyls or kinetic resolutions of racemic mixtures.

Photoredox Catalysis: This rapidly developing field offers novel methods for the functionalization of alcohols and alkenes under mild conditions. frontiersin.org Applying photoredox catalysis to this compound could lead to the discovery of new reactions and the synthesis of novel derivatives.

Computational Modeling: In silico studies can be used to predict the reactivity, spectroscopic properties, and potential biological targets of this compound. This can help guide experimental work and accelerate the discovery process.

Potential Impact on Related Chemical and Biological Fields

Further research into this compound has the potential to make a significant impact on several related scientific fields.

Medicinal Chemistry: The discovery of significant biological activity in this compound or its derivatives could lead to the development of new therapeutic agents. Its structure could serve as a scaffold for the design of new drugs targeting a range of diseases.

Natural Product Synthesis: As a chiral building block, enantiomerically pure this compound could be a valuable intermediate in the total synthesis of complex natural products. researchgate.netrsc.orgresearchgate.net

Materials Science: The vinyl group in this compound makes it a potential monomer for polymerization. Polymers derived from this compound could have unique properties due to the presence of the phenyl group, potentially finding applications in specialty materials.

Catalysis: Derivatives of this compound could be explored as chiral ligands for asymmetric catalysis, contributing to the development of new and more efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenylpent-1-en-3-ol under laboratory conditions?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives. A common approach involves using ammonia and hydrogen gas in the presence of transition metal catalysts (e.g., nickel or palladium). Reaction conditions (temperature: 50–80°C, pressure: 1–3 atm) must be optimized to minimize byproducts like 4-Phenylpentan-3-ol. Characterization via GC-MS or HPLC is recommended to confirm purity .

- Example Reaction Table :